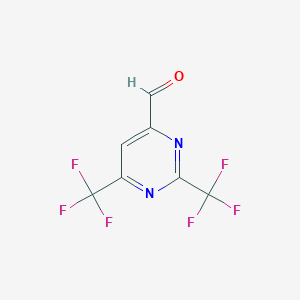
2,6-Bis(trifluoromethyl)pyrimidine-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(trifluoromethyl)pyrimidine-4-carbaldehyde is a chemical compound with the molecular formula C7H2F6N2O It is characterized by the presence of two trifluoromethyl groups attached to a pyrimidine ring, along with an aldehyde functional group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(trifluoromethyl)pyrimidine-4-carbaldehyde typically involves the reaction of 2,6-dichloropyrimidine with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
化学反応の分析
Types of Reactions: 2,6-Bis(trifluoromethyl)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2,6-Bis(trifluoromethyl)pyrimidine-4-carboxylic acid.
Reduction: 2,6-Bis(trifluoromethyl)pyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
2,6-Bis(trifluoromethyl)pyrimidine-4-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism by which 2,6-Bis(trifluoromethyl)pyrimidine-4-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic functions .
類似化合物との比較
2,6-Bis(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2,4-Bis(trifluoromethyl)pyrimidine: Similar structure but with trifluoromethyl groups at the 2 and 4 positions instead of 2 and 6.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Contains two pyridine rings connected by a single bond, each with a trifluoromethyl group at the 4-position.
Uniqueness: 2,6-Bis(trifluoromethyl)pyrimidine-4-carbaldehyde is unique due to the presence of both trifluoromethyl groups and an aldehyde functional group on a pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research .
特性
分子式 |
C7H2F6N2O |
|---|---|
分子量 |
244.09 g/mol |
IUPAC名 |
2,6-bis(trifluoromethyl)pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C7H2F6N2O/c8-6(9,10)4-1-3(2-16)14-5(15-4)7(11,12)13/h1-2H |
InChIキー |
MZRZTEMRPKUXNN-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(N=C1C(F)(F)F)C(F)(F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


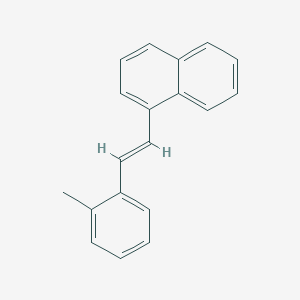
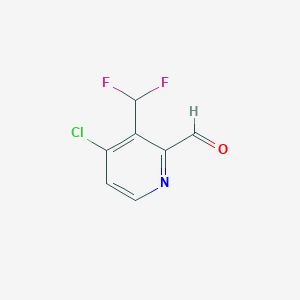
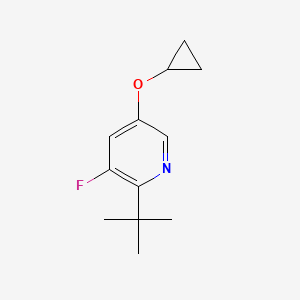
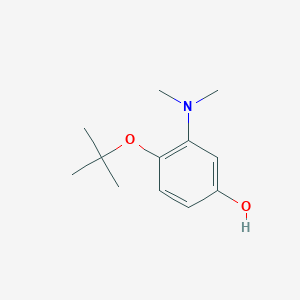
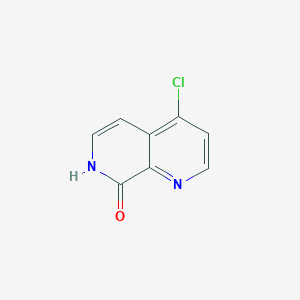
![(1S,2S,7R)-6-ethyl-6'-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one](/img/structure/B14853802.png)
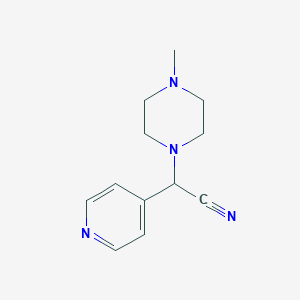
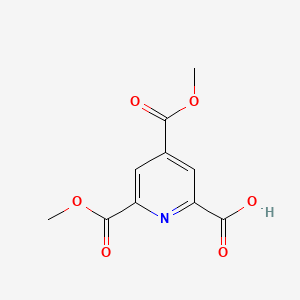
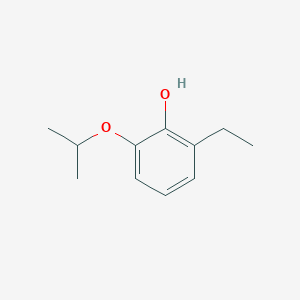
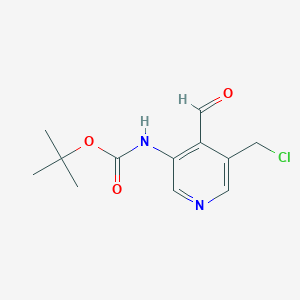
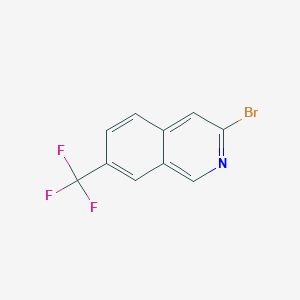
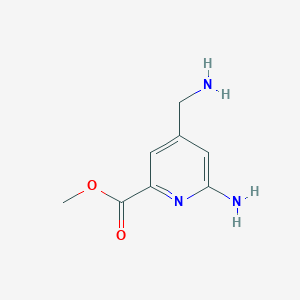
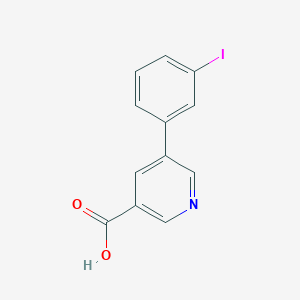
![2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14853861.png)
